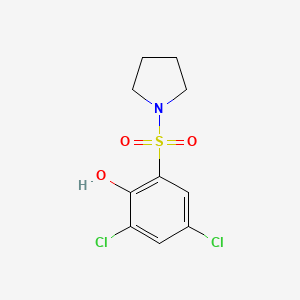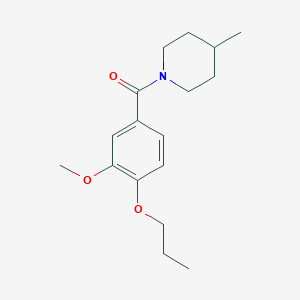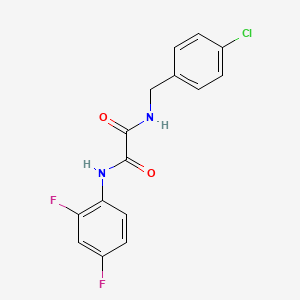
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. Veliparib belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in treating various types of cancers.
Wirkmechanismus
PARP inhibitors, including Veliparib, work by blocking the activity of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cancer cells. By blocking the activity of PARP enzymes, Veliparib prevents the repair of damaged DNA, leading to the death of cancer cells. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
Biochemical and Physiological Effects:
Veliparib has been shown to have a selective inhibitory effect on PARP enzymes, with little or no effect on other enzymes. Veliparib has also been shown to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In clinical trials, Veliparib has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Veliparib has several advantages for lab experiments, including its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier. However, Veliparib has some limitations, including its low solubility in water and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for the research and development of Veliparib. One area of research is the identification of biomarkers that can predict the response to Veliparib treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib. Additionally, there is ongoing research into the use of Veliparib in the treatment of other types of cancers, such as prostate and lung cancers.
Conclusion:
In conclusion, Veliparib is a promising small molecule inhibitor that has shown potential therapeutic benefits in the treatment of various types of cancers. Its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier make it a potential candidate for the treatment of brain tumors. Ongoing research into the identification of biomarkers, combination therapies, and the use of Veliparib in other types of cancers will further enhance our understanding of its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Veliparib has been extensively studied for its potential therapeutic benefits in cancer treatment. PARP inhibitors, including Veliparib, have been shown to be effective in treating various types of cancers, including breast, ovarian, and pancreatic cancers. Veliparib has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKROZTZHGUIKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)

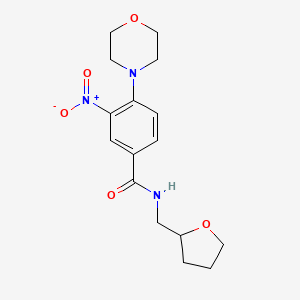
![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)

![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
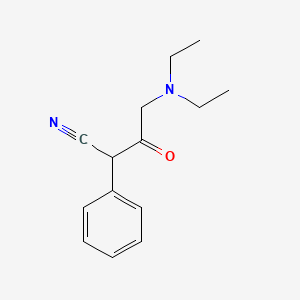
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
